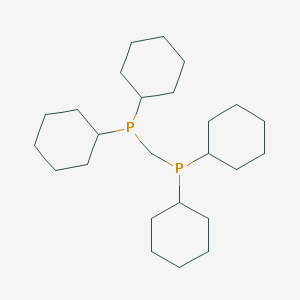

Bis(dicyclohexylphosphino)methane

Número de catálogo B161899

Peso molecular: 408.6 g/mol

Clave InChI: OWFLJHJHQKHZJR-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US05530162

Procedure details

A 300 ml. stainless steel high pressure reactor was charged, under a nitrogen atmosphere at atmospheric temperature, with a solution of ##STR1## hereinafter referred to as Nb(OC6H3Ph2 --2,6)2 (CH2C6H4 --4Me)3 (2.2 g., 2.5 mmol.) and bis(di-phenylphosphino)methane (25.0 g., 65.1 mmol.) in cyclohexane (55 ml.). The reactor was pressurized with hydrogen (1,200 psi) and heated at 100° C. for four days. During the course of the reaction the pressure dropped requiring the repressurization of the reactor four times. Thereupon, the reactor was cooled and the hydrogen gas vented. The cyclohexane was removed in vacuo and water (30 ml.) was added to the mixture. The mixture was extracted with diethyl ether (200 ml.) which extraction was repeated four times to yield a clear colorless solution. The ether was removed and the resultant solution was recrystallized from hot ethanol (120 ml.).

[Compound]

Name

Nb(OC6H3Ph2 --2,6)2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

CH2C6H4

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([P:7]([CH2:14][P:15]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H][H]>C1CCCCC1>[CH:16]1([P:15]([CH2:14][P:7]([CH:8]2[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)[CH:1]2[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]2)[CH:22]2[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23]2)[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1

|

Inputs

Step One

[Compound]

|

Name

|

Nb(OC6H3Ph2 --2,6)2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

CH2C6H4

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

25 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)P(C1=CC=CC=C1)CP(C1=CC=CC=C1)C1=CC=CC=C1

|

Step Six

|

Name

|

|

|

Quantity

|

55 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCCCC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

100 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

stainless steel high pressure reactor was charged, under a nitrogen atmosphere at atmospheric temperature, with a solution of ##STR1##

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

During the course of the reaction the pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

dropped

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Thereupon, the reactor was cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The cyclohexane was removed in vacuo and water (30 ml.)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to the mixture

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The mixture was extracted with diethyl ether (200 ml.) which extraction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield a clear colorless solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The ether was removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the resultant solution was recrystallized from hot ethanol (120 ml.)

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C1(CCCCC1)P(C1CCCCC1)CP(C1CCCCC1)C1CCCCC1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |